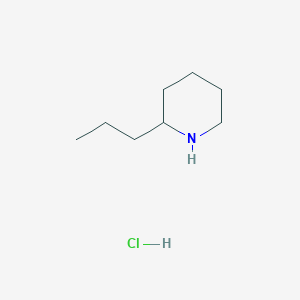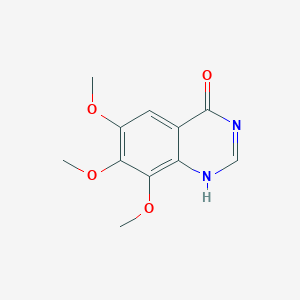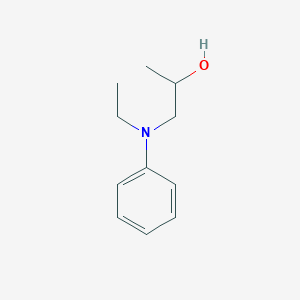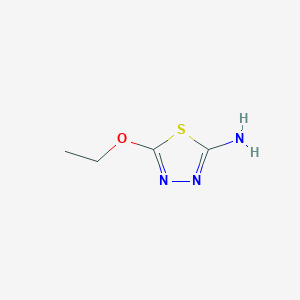
2-Propylpiperidine hydrochloride
Descripción general
Descripción
2-Propylpiperidine hydrochloride is a chemical compound with the CAS Number 88057-03-8 . It has a molecular weight of 163.69 . It is a solid substance that is stored at ambient temperature .
Synthesis Analysis
Piperidines, including 2-Propylpiperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A variety of methods have been developed for the synthesis of piperidines, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Molecular Structure Analysis
The molecular structure of 2-Propylpiperidine hydrochloride consists of a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives, including 2-Propylpiperidine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
2-Propylpiperidine hydrochloride is a solid substance . It is stored at ambient temperature .
Aplicaciones Científicas De Investigación
Anticancer Applications
Piperidine derivatives have been utilized in various ways as anticancer agents . For example, when triple-negative breast cancers (TNBCs) were treated with piperine (a piperidine derivative), the synthesis of MMP-2 and MMP-9, which are necessary for the induction of metastasis, was inhibited .
Antiviral Applications
Piperidine derivatives also have potential applications as antiviral agents . While specific examples for “2-Propylpiperidine hydrochloride” were not found, other piperidine derivatives have shown promise in this area.
Antimalarial Applications
Piperidine derivatives have been used in the development of antimalarial drugs . These compounds can interfere with the life cycle of the malaria parasite, providing a potential treatment option.
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown effectiveness as antimicrobial and antifungal agents . They can inhibit the growth of various types of bacteria and fungi, making them useful in treating a variety of infections.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . They can help to reduce pain and inflammation in conditions such as arthritis.
Anti-Alzheimer Applications
Piperidine derivatives have potential applications in the treatment of Alzheimer’s disease . They may help to slow the progression of this neurodegenerative disorder.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They can help to manage the symptoms of conditions such as schizophrenia.
Safety and Hazards
2-Propylpiperidine hydrochloride is classified as a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Piperidines, including 2-Propylpiperidine, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a promising future for the development and application of 2-Propylpiperidine hydrochloride in the field of drug discovery .
Mecanismo De Acción
Target of Action
2-Propylpiperidine hydrochloride, also known as Coniine hydrochloride, is a potent agonist of the nicotinic acetylcholine receptor (nAChR) with an EC50 value of 0.3 mM . The nAChR is a type of ionotropic receptor that is widely distributed in the nervous system and plays a crucial role in neurotransmission .
Mode of Action
The compound interacts with its target, the nAChR, by binding to the receptor and acting as an agonist . This binding triggers a conformational change in the receptor, leading to the opening of an ion channel and allowing the flow of ions across the cell membrane . This ion flow results in depolarization of the neuron, initiating a series of events that lead to the transmission of a nerve impulse .
Biochemical Pathways
The primary biochemical pathway affected by 2-Propylpiperidine hydrochloride is the cholinergic pathway, specifically the nicotinic pathway . The compound’s action on the nAChR influences the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine . These neurotransmitters play key roles in various physiological processes, including muscle contraction, heart rate regulation, and cognitive functions .
Pharmacokinetics
This suggests that the compound can be absorbed efficiently from the gastrointestinal tract and can cross the blood-brain barrier to exert its effects on the central nervous system .
Result of Action
The binding of 2-Propylpiperidine hydrochloride to the nAChR results in a series of events leading to the depolarization of the neuron and the transmission of a nerve impulse . This can result in various physiological effects, depending on the specific location and type of neurons affected . Excessive or prolonged activation of the nachr by 2-propylpiperidine hydrochloride can lead to a state of depolarization blockade, resulting in muscle weakness or paralysis .
Action Environment
The action, efficacy, and stability of 2-Propylpiperidine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances (e.g., food or other drugs) can also impact the pharmacokinetics and pharmacodynamics of the compound .
Propiedades
IUPAC Name |
2-propylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBWZNQZRWZJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936194 | |
| Record name | 2-Propylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylpiperidine hydrochloride | |
CAS RN |
15991-59-0 | |
| Record name | 2-Propylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural information about (5S, 2S)-5-hydroxy-1-methyl-2-propylpiperidine hydrochloride can be gleaned from the research?
A1: The research paper focuses on the crystal structure determination of (5S, 2S)-5-hydroxy-1-methyl-2-propylpiperidine hydrochloride []. This implies that the researchers successfully grew crystals of this compound and used X-ray diffraction techniques to determine the three-dimensional arrangement of atoms within the molecule. This information is valuable for understanding the compound's physical and chemical properties and can be used in further studies exploring its potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)


![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)




